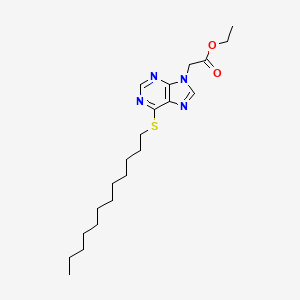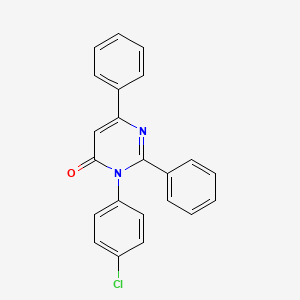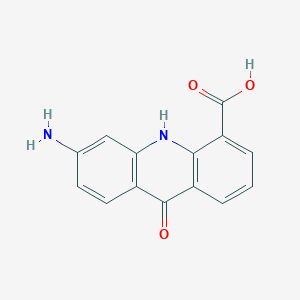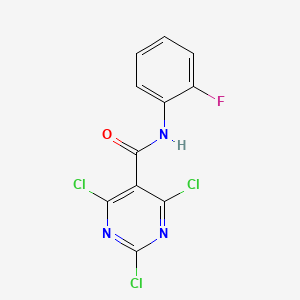
2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties .
Preparation Methods
The synthesis of 2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide typically involves the reaction of barbituric acid with phosphorus oxychloride (POCl3) in the presence of a catalyst, followed by reaction with phosphorus pentachloride (PCl5) or reactants forming this, such as phosphorus trichloride (PCl3) and chlorine (Cl2), at temperatures ranging from 20 to below 80°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include phosphorus oxychloride, phosphorus pentachloride, and various nucleophiles. .
Scientific Research Applications
2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives.
Biology and Medicine: The compound exhibits anti-inflammatory and antimicrobial properties, making it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of reactive dyes and active ingredients for plant protection.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the carboxamide moiety at position 5 of the pyrimidine ring is crucial for its anti-inflammatory effect. The compound inhibits the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Comparison with Similar Compounds
2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:
2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamides: These compounds also exhibit anti-inflammatory properties but differ in their substitution patterns and specific activities.
2,4,6-Trichloropyrimidine: This compound is a precursor in the synthesis of various pyrimidine derivatives and is used in the production of reactive dyes.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which contributes to its distinct pharmacological properties.
Properties
CAS No. |
87847-95-8 |
|---|---|
Molecular Formula |
C11H5Cl3FN3O |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2,4,6-trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H5Cl3FN3O/c12-8-7(9(13)18-11(14)17-8)10(19)16-6-4-2-1-3-5(6)15/h1-4H,(H,16,19) |
InChI Key |
HHBZHNHMFCMROD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


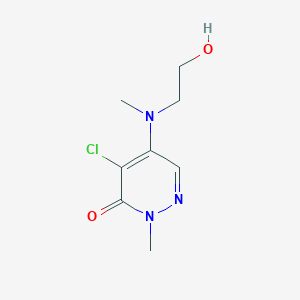
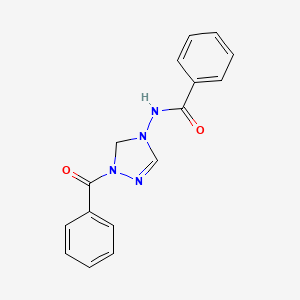
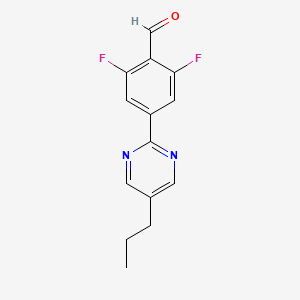

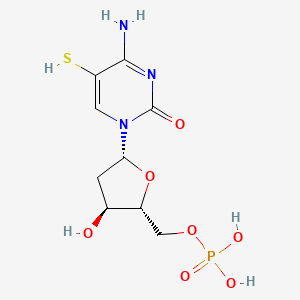
![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/structure/B12928687.png)
![3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12928689.png)
![rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide](/img/structure/B12928694.png)
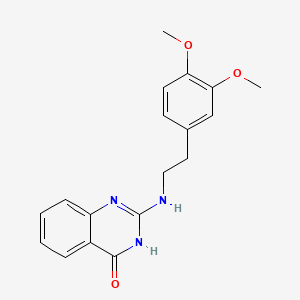
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)
